3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
3-(3-Methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-methylphenyl group and at position 5 with a 3-isopropyl-substituted pyrazole ring.
Synthesis of such oxadiazoles typically involves cycloaddition reactions between nitrile oxides and nitriles or their equivalents. For example, analogous compounds like 5-acetonyl-3-substituted-1,2,4-oxadiazoles are synthesized via three-component reactions involving aldehydes, urea, and acetonyl derivatives under DMF/MeCN solvent systems with TMSCl catalysis .
Properties
IUPAC Name |
3-(3-methylphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9(2)12-8-13(18-17-12)15-16-14(19-20-15)11-6-4-5-10(3)7-11/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKLOTTYIKFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NNC(=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with an appropriate nitrile oxide to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been investigated for its cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The mechanism by which 1,3,4-oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. This is achieved through the modulation of signaling pathways that regulate cell survival and proliferation .
-
Case Studies :
- Shamsuzzaman et al. synthesized new anticancer steroidal oxadiazole derivatives and tested them against human leukemia cell lines (HL-60). Their findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 17.33 µM .
- B.S. Holla et al. developed various oxadiazole derivatives and assessed their activity against multiple cancer types (breast, ovarian, colon). One compound demonstrated GI50 values below 10 µM across all tested lines .
Antimicrobial Properties
In addition to anticancer activity, 1,3,4-oxadiazoles have shown promise as antimicrobial agents:
- Broad-Spectrum Activity : Several studies have reported that oxadiazole derivatives possess antimicrobial properties against a range of bacteria and fungi. This makes them potential candidates for developing new antibiotics .
- Research Findings : For instance, a series of oxadiazole derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions on the oxadiazole ring exhibited enhanced activity compared to standard antibiotics .
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, the compound has been explored for various other therapeutic applications:
- Anti-inflammatory Activity : Some derivatives have demonstrated significant anti-inflammatory effects in preclinical models. The presence of specific functional groups on the oxadiazole structure can enhance this activity .
- Anticonvulsant Properties : Research has indicated that certain oxadiazole derivatives may possess anticonvulsant properties, providing a potential avenue for treating epilepsy and other seizure disorders .
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | IC50 values as low as 17.33 µM in leukemia cell lines |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Enhanced activity compared to standard antibiotics |
| Anti-inflammatory | Reduces inflammation in preclinical models | Significant reduction in edema in animal models |
| Anticonvulsant | Potential treatment for seizure disorders | Demonstrated anticonvulsant effects in animal studies |
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In anticancer research, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structural analogs, focusing on substituent effects, physicochemical properties, and inferred biological implications:
Structural and Functional Insights:
- Lipophilicity and Solubility: The trifluoromethyl group in increases logP (~3.8) compared to the target compound (~3.2), suggesting lower aqueous solubility. Conversely, the ethoxy group in reduces logP (~2.9), enhancing hydrophilicity.
- The electron-withdrawing trifluoromethyl group in may stabilize the oxadiazole ring against metabolic degradation.
- Bioactivity Trends: Pyrazole-containing oxadiazoles (target and ) are often explored for kinase inhibition or antimicrobial activity, whereas imidazole-thioether derivatives like may exhibit antioxidant or anti-inflammatory properties .
Research Findings
Biological Activity
The compound 3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, mechanisms of action, and related studies.
Chemical Structure and Properties
This compound features a complex structure that includes a 1,2,4-oxadiazole ring fused with a pyrazole moiety. The molecular formula is with a molecular weight of approximately 270.33 g/mol. Its structural components are known to influence its biological properties significantly.
Biological Activity Overview
1,2,4-Oxadiazoles have been extensively studied for their pharmacological properties. Research indicates that derivatives like the one exhibit a wide range of biological activities including:
- Anticancer : Inhibiting cancer cell proliferation.
- Antimicrobial : Showing activity against various bacterial and fungal strains.
- Anti-inflammatory and analgesic : Reducing inflammation and pain.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound in focus has been shown to inhibit the activity of various enzymes associated with cancer cell growth:
| Target Enzyme | Mechanism of Action |
|---|---|
| Thymidylate Synthase | Inhibits DNA synthesis in cancer cells |
| Histone Deacetylase (HDAC) | Modulates gene expression related to cancer progression |
| Telomerase | Prevents telomere elongation, limiting cancer cell lifespan |
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values indicating strong antiproliferative effects .
- Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to target proteins involved in tumor growth regulation, suggesting a mechanism for its anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Pathways : By targeting specific enzymes such as HDAC and thymidylate synthase, it disrupts critical pathways involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some oxadiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis .
Additional Biological Activities
Beyond its anticancer properties, this compound also exhibits:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Reduces inflammatory markers in cellular models.
Q & A
Q. What are the common synthetic routes for preparing 3-(3-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, and how are intermediates characterized?
The compound is typically synthesized via cyclization reactions. For example, 1,2,4-oxadiazole cores are often formed through condensation of amidoximes with carboxylic acid derivatives or via Vilsmeier-Haack reactions. Key intermediates, such as chloromethyl-substituted oxadiazoles, are characterized using IR, - and -NMR, mass spectrometry, and elemental analysis to confirm regiochemistry and purity .
Q. What spectroscopic methods are critical for confirming the structure of this oxadiazole derivative?
-NMR is essential for verifying aromatic proton environments and substituent positions, while -NMR identifies carbonyl and heterocyclic carbons. IR spectroscopy confirms functional groups (e.g., C=N stretching in oxadiazoles at ~1600–1650 cm). Mass spectrometry validates molecular weight and isotopic patterns .
Q. How is the biological activity of this compound initially screened in academic research?
In vitro assays, such as enzyme inhibition (e.g., 5-lipoxygenase-activating protein [FLAP]) or antimicrobial susceptibility tests, are standard. Human whole-blood assays may evaluate inhibition of inflammatory mediators like leukotriene B4 (LTB4), with IC values reported to assess potency .
Advanced Research Questions
Q. How do substituent modifications on the oxadiazole and pyrazole rings influence biological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance binding to targets like FLAP, while bulky substituents (e.g., isopropyl on pyrazole) improve metabolic stability. Computational docking (e.g., using PDB: 3LD6) guides rational design by predicting binding poses .
Q. What computational tools are recommended for analyzing electronic properties and reactivity?
Multiwfn software enables wavefunction analysis, including electrostatic potential mapping and electron localization function (ELF) studies. These tools predict nucleophilic/electrophilic sites and guide synthetic modifications to optimize reactivity or stability .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions (e.g., cell type, incubation time) or impurities. Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) and purity checks (HPLC, HRMS). Cross-reference SAR trends from independent studies to identify robust structure-activity patterns .
Q. What strategies optimize synthetic yield for large-scale academic studies?
Solvent selection (e.g., DME or toluene) and catalyst optimization (e.g., iridium complexes for enantioselective amination) improve yields. Reaction monitoring via TLC or LC-MS ensures intermediate stability. Flash column chromatography with gradients (e.g., heptane:isopropyl acetate) enhances purification efficiency .
Q. How does stereochemistry or regioisomerism affect the compound’s activity?
Enantioselective synthesis (e.g., iridium-catalyzed amination) can produce chiral analogs with distinct binding affinities. X-ray crystallography (e.g., Acta Cryst. data) reveals dihedral angles between aromatic rings, which influence steric interactions in target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
